N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide
N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
352344-69-5
VCID:
VC0397879
InChI:
InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19)
SMILES:
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br
Molecular Formula:
C15H11BrN2O2S
Molecular Weight:
363.2g/mol
N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide
CAS No.: 352344-69-5
Main Products
VCID: VC0397879
Molecular Formula: C15H11BrN2O2S
Molecular Weight: 363.2g/mol
CAS No. | 352344-69-5 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide |
Molecular Formula | C15H11BrN2O2S |
Molecular Weight | 363.2g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide |
Standard InChI | InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19) |
Standard InChIKey | XWTDBJJGYVMTLW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
PubChem Compound | 1047520 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume